(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol
Description
Contextual Significance of Pyrrole (B145914) Heterocycles in Chemical Research
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in the realm of organic and medicinal chemistry. numberanalytics.comnih.gov First isolated from coal tar and bone oil, its unique electronic properties and reactivity have established it as a crucial intermediate in the synthesis of a wide array of biologically active compounds. numberanalytics.com The pyrrole nucleus is a key structural component in vital biomolecules such as heme and chlorophyll, which are essential for life. nih.gov
The significance of pyrroles extends into the pharmaceutical and agrochemical industries. numberanalytics.com Numerous drugs and natural products feature the pyrrole motif as their pharmacophore, contributing to a broad spectrum of biological activities. nih.govnih.gov Pyrrole derivatives have demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. taylorandfrancis.com For instance, the cholesterol-lowering drug Atorvastatin and the nonsteroidal anti-inflammatory drug Tolmetin both contain a pyrrole ring. numberanalytics.com The versatility of the pyrrole ring allows it to undergo various chemical transformations, making it an attractive starting point for the synthesis of complex molecules. numberanalytics.com
Role of Chiral Amino Alcohol Motifs in Advanced Chemical Synthesis and Medicinal Chemistry
Chiral amino alcohols are organic compounds containing both an amine and an alcohol functional group, with at least one stereocenter. This structural motif is ubiquitous in a vast number of pharmaceuticals, natural products, and agrochemicals. acs.orgwestlake.edu.cn In fact, it is estimated that over 300,000 compounds, including more than 2,000 natural products and over 80 FDA-approved drugs, contain the 1,2-amino alcohol fragment. nih.gov The specific three-dimensional arrangement, or chirality, of these molecules is critical as it dictates their interaction with biological systems, which are themselves chiral. researchfloor.org
The synthesis of enantiomerically pure amino alcohols is a significant challenge in organic chemistry, but one that is crucial for the development of effective and safe therapeutic agents. acs.orgwestlake.edu.cn Different enantiomers of a drug can have vastly different pharmacological effects. researchfloor.org Consequently, significant research has been dedicated to developing asymmetric synthetic methods to produce single enantiomers of chiral amino alcohols. westlake.edu.cnnih.gov These methods include catalytic asymmetric hydrogenation, transfer hydrogenation, and the use of chiral ligands in metal-catalyzed reactions. acs.orgrsc.org Chiral amino alcohols are not only important as final products but also serve as valuable chiral ligands and auxiliaries in asymmetric catalysis, further highlighting their importance in advanced chemical synthesis. westlake.edu.cnalfa-chemistry.com
Research Landscape of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol and its Structural Analogs
The compound this compound combines the significant structural features of both a pyrrole heterocycle and a chiral amino alcohol. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural analogs have been the subject of investigation in various contexts.
For example, the synthesis of related 2-aminopyrroles has been explored through various methodologies, including multicomponent reactions and transition-metal-catalyzed cycloisomerizations. uib.no The development of efficient synthetic routes to access substituted pyrroles remains an active area of research. nih.gov Furthermore, the biological activity of pyrrole-containing compounds is a major focus, with studies on 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines as cyclin-dependent kinase (CDK) inhibitors. nih.gov
The synthesis and application of chiral amino alcohols are also well-documented. Research into the development of new chiral amino alcohol ligands for enantioselective reactions is ongoing. rsc.org Additionally, the synthesis of chiral β-amino alcohols through novel catalytic methods is a significant area of interest. westlake.edu.cn
Given the established importance of both the pyrrole and chiral amino alcohol motifs, it can be inferred that this compound holds potential as a valuable building block in medicinal chemistry and materials science. Further research into its synthesis, properties, and potential applications could unveil novel therapeutic agents or functional materials. The exploration of its structural analogs provides a foundation for understanding the potential contributions of this specific compound to the broader field of chemical science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1H-pyrrol-3-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c7-6(4-9)5-1-2-8-3-5/h1-3,6,8-9H,4,7H2/t6-/m1/s1 |
InChI Key |
WRHACXYMHWGBII-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CNC=C1[C@@H](CO)N |
Canonical SMILES |
C1=CNC=C1C(CO)N |
Origin of Product |
United States |
Synthetic Methodologies for S 2 Amino 2 1h Pyrrol 3 Yl Ethan 1 Ol and Chiral Pyrrole Derived Amino Alcohols
Strategies for Stereoselective Synthesis
The creation of a specific stereoisomer of a chiral molecule requires precise control over the reaction pathways. For pyrrole-derived amino alcohols, this is primarily achieved through methods that introduce chirality in a controlled manner, either by using chiral catalysts that influence the stereochemical outcome of a reaction or by employing enzymes that offer high selectivity.
Asymmetric Catalytic Approaches
Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach avoids the need for stoichiometric amounts of chiral reagents, making it an efficient and atom-economical strategy.
One of the most direct methods for producing chiral compounds is the enantioselective hydrogenation of prochiral precursors. In the context of synthesizing chiral pyrrole-derived amino alcohols, this typically involves the asymmetric hydrogenation of a suitable unsaturated precursor, such as a pyrrole-substituted α-amino ketone or a related derivative.
The hydrogenation of a tetrasubstituted olefin within a precursor molecule can be a key step. nih.gov For instance, a palladium-catalyzed carboetherification/hydrogenation sequence on propargylic amines can provide access to enantioenriched chiral amino alcohols. nih.gov This strategy involves the use of a chiral ligand to control the stereochemistry of the hydrogenation step. nih.gov While the enantioselective hydrogenation of simple pyrroles to chiral 1-pyrrolines has been developed, the direct hydrogenation of functionalized pyrroles to yield amino alcohols presents a more complex challenge due to the need for chemoselectivity.
A notable example involves the highly enantioselective asymmetric hydrogenation of α-phthalimide ketones, which serves as an efficient route to enantiomerically pure amino alcohols. nih.gov This method, utilizing a Ru-(C3-TunePhos) complex as the catalyst, has achieved high turnover numbers and excellent enantioselectivites. nih.gov Although not directly applied to a pyrrole-substituted ketone, this methodology demonstrates the potential for synthesizing chiral amino alcohols from keto precursors through hydrogenation. The subsequent reduction of the ketone functionality would lead to the desired amino alcohol.
A conceptual approach for the synthesis of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol via this method would involve the preparation of a precursor like 2-amino-1-(1H-pyrrol-3-yl)ethan-1-one. The asymmetric hydrogenation of the keto group, followed by separation of the desired enantiomer, would yield the target compound. The choice of catalyst and reaction conditions is critical to achieve high enantioselectivity.
Table 1: Examples of Enantioselective Hydrogenation for Chiral Amine/Alcohol Synthesis
| Precursor Type | Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) | Reference |
| α-Phthalimide Ketone | Ru-(C3-TunePhos) | anti-Amino Alcohol | >97:3 dr, >99% ee | nih.gov |
| Propargylic Amines | Palladium / Trost-type ligand | Diaryl Amino Alcohol Precursors | High | nih.gov |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely used in the synthesis of complex molecules, including amino acids and amino alcohols. wikipedia.orgnumberanalytics.com
The synthesis of chiral 1,2-amino alcohols has been achieved using pseudoephedrine as a chiral auxiliary in a reaction with arylglyoxals. nih.gov This Brønsted acid-catalyzed reaction produces morpholinone products with high yields and selectivities, which can then be converted to the desired 1,2-amino alcohols. nih.govresearchgate.net For the synthesis of this compound, a similar strategy could be envisioned where a pyrrole-containing glyoxal (B1671930) is reacted with a chiral auxiliary.
Another approach involves the use of chiral ligands in conjunction with metal catalysts. For instance, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands have been used for the asymmetric synthesis of tailor-made α-amino acids. nih.govehu.es This methodology could be adapted for the synthesis of pyrrole-containing amino acids, which could then be reduced to the corresponding amino alcohols.
The use of pyrrole-protected amino aldehydes has also been explored in the stereoselective synthesis of anti-1,2-amino alcohols. researchgate.net The pyrrole (B145914) group acts as a protecting group for the amine and influences the stereochemical outcome of reactions with Grignard and hydride reagents. researchgate.net Subsequent cleavage of the pyrrole ring from the nitrogen atom would be necessary to obtain the final amino alcohol. A study demonstrated the use of pyrrole-protected β-aminoalkylzinc reagents for the enantioselective synthesis of various amino-derivatives, including 1,3-amino-alcohols, through Negishi cross-coupling and acylation reactions followed by diastereoselective reduction. nih.govnih.gov
Table 2: Chiral Auxiliary and Ligand-Mediated Synthesis of Chiral Amino Alcohols
| Chiral Director | Substrate Type | Product Type | Key Transformation | Reference |
| Pseudoephedrine | Arylglyoxals | Chiral 1,2-Amino Alcohols | Morpholinone formation and conversion | nih.gov |
| Chiral Ni(II) Complex | Glycine Schiff Base | α-Amino Acids | Asymmetric alkylation | nih.govehu.es |
| Pyrrole Protection | Amino Aldehydes | anti-1,2-Amino Alcohols | Stereoselective addition of Grignard/hydride reagents | researchgate.net |
| Pyrrole Protection | β-Aminoalkylzinc Reagents | 1,3-Amino-Alcohols | Diastereoselective CBS-reduction | nih.govnih.gov |
Chemoenzymatic Synthesis Protocols
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysts to create efficient and selective synthetic routes. Enzymes, as biocatalysts, are particularly valued for their high stereoselectivity and ability to function under mild reaction conditions.
The synthesis of chiral amines and amino alcohols can be effectively achieved through enzyme-catalyzed reactions. Transaminases are a key class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor, often with high enantioselectivity. nih.gov This biocatalytic approach has been successfully applied to the large-scale manufacture of chiral amines like sitagliptin. nih.gov
For the synthesis of this compound, a potential enzymatic route would involve the asymmetric amination of a precursor ketone, such as 1-(1H-pyrrol-3-yl)ethan-1-one, using a stereoselective transaminase. The resulting chiral amine could then be enzymatically or chemically reduced to the corresponding amino alcohol. Alternatively, an α-hydroxy ketone precursor could be subjected to enzymatic asymmetric reductive amination using imine reductases (IREDs) to directly yield the chiral amino alcohol. sciepublish.com
The asymmetric reduction of ketones to chiral alcohols is another well-established enzymatic transformation. rug.nl Ketoreductases (KREDs) can reduce a wide range of ketones with high enantioselectivity. The synthesis of the target amino alcohol could therefore proceed via the enzymatic reduction of a suitable α-amino ketone precursor.
A chemo-biocatalytic cascade has been reported for the synthesis of substituted pyrroles, driven by an α-oxoamine synthase that catalyzes the condensation of amino acids and acyl-CoA substrates to generate α-aminoketones. nih.gov These α-aminoketones can then be further transformed.
Table 3: Enzymatic Reactions for Chiral Amine and Alcohol Synthesis
| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Advantage |
| Transaminase (TAm) | Asymmetric Amination | Prositagliptin Ketone | Chiral Amine (Sitagliptin) | High enantioselectivity |
| Imine Reductase (IRED) | Asymmetric Reductive Amination | α-Hydroxymethyl Ketones | Chiral N-substituted 1,2-Amino Alcohols | Excellent ee values |
| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral Ketones | Chiral Secondary Alcohols | High enantioselectivity |
| α-Oxoamine Synthase | C-C Bond Formation | Amino Acids + Acyl-CoAs | α-Aminoketones | Versatile building blocks |
Cascade biocatalysis, where multiple enzymatic reactions are performed in a single pot, offers significant advantages in terms of process efficiency, reduced waste, and the ability to drive unfavorable reactions by coupling them with favorable ones. sjtu.edu.cnnih.gov
A chemo-biocatalytic cascade for the synthesis of substituted pyrroles has been developed, which combines an enzymatic C-C bond formation with a chemical Knorr pyrrole reaction. nih.gov This approach, utilizing a thermostable α-oxoamine synthase, allows for the production of various pyrrole derivatives from simple starting materials. nih.gov The α-aminoketone intermediates generated in this cascade could potentially be channeled towards the synthesis of chiral amino alcohols through the inclusion of appropriate reductase enzymes.
Multi-enzyme cascade systems have also been designed for the production of bifunctional compounds from renewable resources like vegetable oils. sciepublish.com These systems often involve cofactor regeneration cycles to enhance their economic viability. For the synthesis of this compound, a hypothetical cascade could involve the enzymatic synthesis of a pyrrole-containing α-keto acid, followed by a decarboxylation and a stereoselective amination or reduction step, all performed in a one-pot setup.
The modular assembly of biocatalytic cascades is a promising strategy for manufacturing complex molecules like alkaloids. nih.gov By discovering and engineering the necessary enzymes, artificial cascades can be constructed to produce target compounds efficiently. This approach could be applied to the synthesis of chiral pyrrole-derived amino alcohols by assembling a pathway from a simple pyrrole precursor.
Table 4: Examples of Cascade Biocatalytic Systems
| Cascade Type | Key Enzymes | Product Type | Starting Materials | Reference |
| Chemo-biocatalytic | α-Oxoamine Synthase | Substituted Pyrroles | Amino Acids, Acyl-CoAs, β-Ketoesters | nih.gov |
| Multi-enzyme | Multiple (e.g., ADH, BVMO, AldDH, TAm) | Bifunctional Chemicals | Vegetable Oils | sciepublish.com |
| Artificial Biocatalytic | Multiple engineered enzymes | Phenethylisoquinoline Alkaloids | Readily available substrates | nih.gov |
Chiral Pool-Based Synthesis
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgnih.gov This approach is highly efficient as it utilizes pre-existing stereocenters, often preserving their chirality throughout the synthetic sequence. wikipedia.org
Derivation from Natural Chiral Precursors (e.g., L-amino acids)
L-amino acids are particularly valuable chiral precursors for synthesizing complex molecules due to their structural diversity and inherent chirality. nih.govacs.orgnih.gov All amino acids used in protein biosynthesis are of the L-configuration. acs.org The synthesis of chiral pyrrole-derived amino alcohols can be effectively achieved by starting with natural amino acids like L-serine. nih.govnih.gov For instance, L-serine can serve as a direct precursor for the construction of certain heterocyclic rings. nih.gov
A general strategy involves converting a protected L-amino acid into a corresponding aldehyde. researchgate.net This aldehyde can then undergo further reactions, such as a Horner-Wadsworth-Emmons olefination, to build the carbon framework necessary for the pyrrole ring. researchgate.net The pyrrole ring itself can then be constructed in a single step using methods like the tosylmethyl isocyanide (TosMIC) cyclization. researchgate.net This approach allows for the creation of 3,4-disubstituted pyrroles from naturally occurring amino acids. researchgate.net
Furthermore, chemoenzymatic strategies are being developed to expand the utility of the chiral pool. nih.gov By using enzymes like amino acid hydroxylases, non-canonical amino acids can be generated, providing novel building blocks for synthesis. nih.gov This biocatalytic expansion of the amino acid chiral pool offers a powerful method for accessing complex peptide natural products. nih.gov
General Organic Synthesis Routes
Beyond the chiral pool approach, general organic synthesis methods provide versatile pathways to construct chiral pyrrole-derived amino alcohols. These routes typically involve the separate or sequential construction of the pyrrole ring and the chiral amino alcohol moiety.
Construction of the Pyrrole Ring System
The formation of the pyrrole ring is a cornerstone of these synthetic strategies. Various classical and modern methods are employed, often tailored to the specific substitution pattern desired.
Cyclocondensation reactions are a prominent method for pyrrole synthesis. rgmcet.edu.in A classic example is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to yield a pyrrole. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction is often catalyzed by acid and is a versatile method for producing substituted pyrroles. wikipedia.orgnih.gov The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration. wikipedia.org
Another approach involves the intramolecular cyclocondensation of enamines derived from 2-amino acids. researchgate.net This method has been used to synthesize novel 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones under microwave irradiation, with yields ranging from 55-86%. researchgate.net The reaction between cyclic amines and 1,3-diketones can also lead to ring-fused pyrroles, though a competing retro-Claisen condensation may need to be suppressed. researchgate.net
Table 1: Examples of Cyclocondensation Reactions for Pyrrole Synthesis
| Reaction Name | Reactants | Conditions | Product Type |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, primary amine/ammonia | Acidic | Substituted pyrrole |
| Intramolecular Cyclocondensation | 2-Amino acid-derived enamine | Microwave irradiation | 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. bohrium.comorientjchem.orgresearchgate.net These reactions are atom-economical and allow for the rapid generation of molecular diversity. taylorandfrancis.com
The Hantzsch pyrrole synthesis is a well-known MCR that combines a β-ketoester, an α-haloketone, and ammonia or a primary amine to form a substituted pyrrole. taylorandfrancis.comwikipedia.orgcdnsciencepub.com The mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. wikipedia.org Subsequent intramolecular cyclization and elimination of water yield the pyrrole ring. wikipedia.org This method can be used to synthesize a variety of substituted pyrroles, including 2,3-dicarbonylated pyrroles. wikipedia.orgyoutube.com
Other MCRs for pyrrole synthesis include reactions involving 1,3-dicarbonyl compounds, isonitriles, and nitroalkanes. bohrium.com For example, a one-pot, three-component reaction of a 1,3-dicarbonyl compound, an α-haloketone, and an amine in the presence of ZnO nanoparticles can produce highly substituted pyrroles. orientjchem.org Another example is a four-component synthesis of pentasubstituted pyrroles from a phenyl glyoxal monohydrate, N,N-dimethyl barbituric acid, a 1,3-dicarbonyl, and an amine. orientjchem.orgorientjchem.org
Table 2: Comparison of Multi-Component Reactions for Pyrrole Synthesis
| Reaction Name | Number of Components | Key Reactants | Catalyst/Conditions |
| Hantzsch Pyrrole Synthesis | 3 | β-Ketoester, α-Haloketone, Amine | Often base-catalyzed |
| ZnO-NP Catalyzed Synthesis | 3 | 1,3-Dicarbonyl, α-Haloketone, Amine | ZnO Nanoparticles |
| Four-Component Synthesis | 4 | Phenyl glyoxal, Barbituric acid derivative, 1,3-Dicarbonyl, Amine | Ethanol, reflux |
Formation of the Chiral Amino Alcohol Moiety
The creation of the chiral amino alcohol portion of the target molecule is a critical step that establishes the desired stereochemistry. This can be achieved through various asymmetric synthesis techniques.
One common approach is the reduction of α-amino acids or their derivatives. For example, optically pure α-N,N-dibenzylamino benzyl (B1604629) esters, derived from α-amino acids, can be reduced to the corresponding aldehydes and then reacted in situ with Grignard reagents to produce anti-β-amino alcohols with high stereoselectivity. researchgate.net
Another strategy involves the asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn Recent advancements have utilized a chromium-catalyzed reaction to efficiently synthesize β-amino alcohol compounds with adjacent chiral centers. westlake.edu.cn This method employs an α-amino radical polar crossover strategy, where the preferential reduction of an imine over an aldehyde leads to the formation of an α-amino radical. westlake.edu.cn This radical is then trapped by chromium(II) to form an alkyl chromium intermediate that selectively adds to the aldehyde. westlake.edu.cn
Furthermore, chiral amino alcohols can be synthesized through the stereoselective reaction of pyrrole-containing aldehydes with Grignard or hydride reagents. researchgate.net The resulting 2-(pyrrol-1-yl)alcohols can then be converted to the desired 2-amino alcohols by cleaving the pyrrole ring. researchgate.net
Stereocontrolled Reduction of Carbonyl Precursors
A key strategy for establishing the chiral center in molecules like this compound is the stereocontrolled reduction of a corresponding carbonyl precursor, typically an α-amino ketone. This approach allows for the introduction of the desired stereochemistry at the carbinol center.
Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a powerful and environmentally conscious method for the synthesis of chiral 1,2-amino alcohols. acs.org This technique avoids the need for protecting groups on the amine, which simplifies the synthetic sequence. acs.org The reduction of unprotected α-amino ketone hydrochloride salts can be achieved with high yields and excellent enantioselectivities. acs.org For instance, various aryl and heteroaryl α-amino ketones have been successfully converted to their corresponding chiral 1,2-amino alcohols using this methodology. acs.org
Another approach involves the use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org This biocatalytic method offers high stereoselectivity and operates under mild conditions, using ammonia as the amine source. frontiersin.org While initial activity can be a limitation, protein engineering techniques like combinatorial active-site saturation testing (CAST) and iterative saturation mutagenesis (ISM) have been employed to significantly improve the catalytic efficiency of these enzymes. frontiersin.org
The table below summarizes representative examples of stereocontrolled reductions of carbonyl precursors to yield chiral amino alcohols.
| Precursor | Catalyst/Method | Product | Enantiomeric Excess (ee) | Reference |
| α-Amino Ketone HCl Salts | Ru-catalyzed ATH | Chiral 1,2-Amino Alcohols | High | acs.org |
| 1-Hydroxy-2-butanone | Engineered AmDH (wh84) | (2S,3S)-2-Aminobutan-3-ol | >99% | frontiersin.org |
| α-Halo Ketones | Photoinduced Hantzsch-type reaction | Polysubstituted Pyrroles | N/A | nih.gov |
Functional Group Interconversions and Protecting Group Strategies
The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functionalities and allow for selective transformations elsewhere in the molecule. jocpr.com The choice of protecting group is crucial and can influence the reactivity of the pyrrole ring. nih.gov
For the amino group, the pyrrole ring itself can serve as a protective group. nih.gov Chiral β-amino alcohols can be converted to N-pyrrolyl-protected derivatives by reacting them with 2,5-dimethoxytetrahydrofuran (B146720). nih.govresearchgate.net This N-pyrrolyl protection allows for subsequent functional group interconversions, such as the conversion of the alcohol to an iodide, which can then undergo zinc insertion to form an organozinc reagent. nih.govresearchgate.net These organozinc intermediates are valuable for forming new carbon-carbon bonds through cross-coupling reactions. nih.govresearchgate.net
N-alkoxycarbonyl groups, such as tert-butyloxycarbonyl (Boc), carbobenzyloxy (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), are common protecting groups for amines and can be introduced onto the pyrrole nitrogen. nih.govresearchgate.net The condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran provides a direct route to N-alkoxycarbonyl pyrroles. nih.gov These protecting groups offer different reactivity profiles compared to the more commonly used N-sulfonyl groups. nih.gov
The table below highlights different protecting group strategies for pyrrole and amino functionalities.
| Functional Group | Protecting Group | Introduction Method | Reference |
| Amino | Pyrrole | Reaction with 2,5-dimethoxytetrahydrofuran | nih.govresearchgate.net |
| Pyrrole Nitrogen | N-alkoxycarbonyl (e.g., Boc, Cbz, Fmoc) | Condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran | nih.gov |
| Amino | 2,5-dimethylpyrrole | Reaction with acetonylacetone | researchgate.net |
Optimization of Reaction Parameters and Conditions
The efficiency and environmental impact of synthetic routes can be significantly improved by optimizing reaction parameters and adopting modern synthetic methodologies.
Microwave-Assisted Reaction Enhancement
Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. pensoft.netbenthamdirect.comtsijournals.com This technology has been successfully applied to various steps in the synthesis of pyrroles and amino alcohols.
For instance, the Paal-Knorr synthesis, a cornerstone for pyrrole formation, can be significantly accelerated using microwave heating. pensoft.netingentaconnect.com Microwave-assisted protocols have been developed for the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and primary amines, often in the absence of a solvent. pensoft.net Similarly, the Clauson-Kaas synthesis of pyrroles can be efficiently performed under microwave irradiation. pensoft.netresearchgate.net
The synthesis of amino alcohols can also benefit from microwave assistance. emich.edu Efficient and regioselective routes to β-amino alcohols have been developed through the microwave-assisted aminolysis of epoxides, often requiring only a 1:1 ratio of amine to epoxide and proceeding without the need for Lewis acids or promoters. emich.edu Microwave irradiation has also been employed in the Kabachnik-Fields reaction for the synthesis of α-aminophosphonate derivatives from amino alcohols. nih.gov
The following table summarizes the advantages of microwave-assisted synthesis in specific reactions.
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Paal-Knorr Pyrrole Synthesis | Longer reaction times | Reduced reaction times, higher yields | pensoft.netingentaconnect.com |
| Clauson-Kaas Pyrrole Synthesis | Longer reaction times | Reduced reaction times, higher yields | pensoft.netresearchgate.net |
| Aminolysis of Epoxides | Requires excess reagents, longer times | Faster, 1:1 stoichiometry, no promoter | emich.edu |
| Kabachnik-Fields Reaction | Conventional heating | More efficient, often solvent-free | nih.gov |
| Synthesis of 2-Amino-1,3-thiazoles from alcohols | Conventional heating | Shorter reaction times | acs.org |
| Alkylation with diethyl acetamidomalonate | Slower reaction | More efficacious | researchgate.net |
Solvent-Free and Environmentally Conscious Methodologies
The development of solvent-free and environmentally friendly synthetic methods is a key goal of green chemistry. researchgate.netresearchgate.net Eliminating volatile organic compounds reduces waste, improves safety, and often simplifies product isolation. researchgate.net
Solvent-free conditions have been successfully applied to the synthesis of pyrroles. nih.govmdpi.com For example, a sustainable manganese-catalyzed synthesis of 2,5-unsubstituted pyrroles from 1,4-diols and primary amines proceeds in the absence of an organic solvent, with water and hydrogen gas as the only byproducts. nih.govacs.orgacs.org Mechanochemical methods, where reactions are induced by grinding or milling, also offer a solvent-free approach to pyrrole synthesis. researchgate.net
The synthesis of amino alcohols can also be conducted under environmentally benign conditions. The aminolysis of epoxides to afford β-amino alcohols has been achieved under solvent-free conditions using a magnetic nanocatalyst that can be easily recovered and reused. researchgate.net
Catalytic System Development (e.g., Manganese(I), Iodine, Lewis acids, bases)
The choice of catalyst is critical in modern organic synthesis, influencing reaction efficiency, selectivity, and scope. A wide array of catalytic systems have been developed for the synthesis of pyrroles.
Manganese(I) Catalysis: Manganese, an earth-abundant and non-precious metal, has emerged as a sustainable catalyst for pyrrole synthesis. nih.govresearchgate.net Manganese complexes have been shown to effectively catalyze the conversion of alcohols and amino alcohols into pyrroles. nih.gov A notable example is the redox-neutral manganese-catalyzed synthesis of 1-pyrrolines from cyclopropanols and oxime ethers. rsc.org Furthermore, a stable manganese complex catalyzes the solvent-free synthesis of 2,5-unsubstituted pyrroles from 1,4-diols and primary amines. nih.govacs.orgacs.org
Iodine Catalysis: Molecular iodine has proven to be a simple, low-cost, and metal-free catalyst for the synthesis of functionalized pyrroles. rsc.org Iodine catalyzes the four-component reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes to afford polysubstituted pyrroles. rsc.org It has also been used in the synthesis of pyrrole-bearing β-lactams and in microwave-assisted, solvent-free syntheses of N-substituted pyrroles. researchgate.netnih.govmdpi.com Mechanistic proposals for iodine-catalyzed pyrrole synthesis often involve the activation of reactants through the formation of iodinated intermediates. nih.gov
Lewis Acid Catalysis: A variety of Lewis acids have been employed to catalyze pyrrole synthesis, often by activating carbonyl groups towards nucleophilic attack. mdpi.comrsc.orgresearchgate.net Examples include FeCl₃, CaCl₂, RuCl₃, CoCl₂, InCl₃, and ZrCl₄. mdpi.combeilstein-journals.orgnih.gov Supported Lewis acid catalysts, such as polystyrene-supported AlCl₃ and GaCl₃, offer the advantage of easy recovery and reuse. mdpi.com Zinc(II) triflate has been identified as an efficient catalyst for the synthesis of polyfunctionalized pyrroles. researchgate.net
Base Catalysis: While acidic conditions are common in many pyrrole syntheses, bases also play a crucial role, particularly in the Paal-Knorr synthesis where they can facilitate the initial condensation step. In the manganese-catalyzed synthesis of pyrroles from diols and amines, a base such as K₂CO₃ is used as a catalyst activator. acs.org
The table below provides an overview of different catalytic systems used in pyrrole synthesis.
| Catalyst Type | Specific Catalyst Example(s) | Reaction | Reference |
| Manganese(I) | Mn complexes with PN₅P ligands | Synthesis of pyrroles from alcohols and amino alcohols | nih.gov |
| Manganese(I) | Stable Mn complex | Solvent-free synthesis of 2,5-unsubstituted pyrroles | nih.govacs.orgacs.org |
| Iodine | Molecular Iodine (I₂) | Four-component synthesis of polysubstituted pyrroles | rsc.org |
| Iodine | Molecular Iodine (I₂) | Microwave-assisted synthesis of N-substituted pyrroles | researchgate.netmdpi.com |
| Lewis Acid | FeCl₃, CaCl₂, InCl₃, ZrCl₄ | Paal-Knorr and Clauson-Kaas synthesis | mdpi.combeilstein-journals.orgnih.gov |
| Lewis Acid | Zinc(II) triflate | Synthesis of polyfunctionalized pyrroles | researchgate.net |
| Base | K₂CO₃ | Activator in Mn-catalyzed pyrrole synthesis | acs.org |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms of synthetic transformations is crucial for optimizing reaction conditions and designing new synthetic routes.
In the context of pyrrole synthesis, the mechanism of the Paal-Knorr reaction has been a subject of study. It is generally accepted to proceed through the formation of a hemiaminal intermediate, followed by cyclization and dehydration. researchgate.netuctm.edu Density functional theory (DFT) calculations have supported the hemiaminal cyclization pathway as the preferred route over an alternative enamine cyclization pathway. researchgate.net These studies also highlight the important role of water and hydrogen bonding in catalyzing the hydrogen-transfer steps of the reaction. researchgate.net
For the manganese-catalyzed synthesis of pyrroles from diols and amines, a "hydrogen-borrowing" mechanism is proposed. researchgate.net This involves the initial dehydrogenation of the diol to a dialdehyde, which then undergoes condensation reactions before a final hydrogenation step. researchgate.net
In iodine-catalyzed pyrrole syntheses, the proposed mechanisms often involve the formation of iodinated intermediates that facilitate subsequent cyclization and aromatization steps. nih.gov For example, in the reaction of arylacetylenes and β-enaminones, the mechanism is thought to begin with the α-iodination of the alkyne. nih.gov
Mechanistic studies of the stereocontrolled reduction of α-amino ketones are also critical for understanding the origin of the high enantioselectivities observed. In chromium-catalyzed asymmetric cross aza-pinacol couplings for β-amino alcohol synthesis, a radical polar crossover strategy is proposed to control both chemical and stereochemical selectivity. westlake.edu.cn
Elucidation of Reaction Mechanisms and Intermediates (e.g., nucleophilic attack, cyclization pathways, dehydrogenative coupling)
The formation of the pyrrole ring in chiral amino alcohol synthesis involves several key mechanistic steps, including nucleophilic attack, various cyclization strategies, and modern coupling reactions.
Nucleophilic Attack and Cyclization Pathways:
A foundational method for pyrrole synthesis is the Paal-Knorr reaction , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as one derived from a chiral amino acid ester. researchgate.netuctm.edupharmaguideline.com The mechanism is widely understood to proceed through a series of well-defined steps. researchgate.net It begins with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate . This intermediate then undergoes an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The final step is a dehydration of the resulting cyclic intermediate to yield the aromatic pyrrole ring. researchgate.net
Alternative cyclization strategies involve intramolecular reactions of suitably functionalized precursors. For instance, N-propargylamines can undergo base-mediated intramolecular cyclization to form pyrroles. organic-chemistry.org Similarly, the reaction of enaminones with nitrostyrene (B7858105) proceeds through a Michael-type nucleophilic addition, followed by cyclization and oxidative aromatization to furnish highly functionalized pyrroles. organic-chemistry.org In some cases, the pyrrole ring is formed via the ring-opening of another heterocycle. A notable example is the acid-promoted furan (B31954) ring opening of N-(furan-2-ylmethyl)anilines, which generates a 1,4-diketone intermediate that subsequently undergoes a reductive Paal-Knorr cyclization to form the pyrrole. researchgate.net
The synthesis of pyrrolines, precursors to pyrroles, can also be achieved through intramolecular cyclization. One such method involves the generation of N-centered radicals from oxime ethers, which then cyclize to form five-membered cyclic imines. organic-chemistry.org
Dehydrogenative Coupling:
A more modern and atom-economical approach to pyrrole synthesis is through dehydrogenative coupling reactions . These methods often utilize transition-metal pincer complexes, such as those based on ruthenium or iridium, to catalyze the formation of pyrroles from simple, readily available starting materials. acs.orgnih.govcapes.gov.br A common strategy involves the coupling of β-amino alcohols with secondary alcohols. organic-chemistry.orgnih.govcapes.gov.br
The mechanism for this transformation, catalyzed by ruthenium or iridium pincer complexes, generally involves several stages: acs.org
Alcohol Dehydrogenation: The catalyst first facilitates the dehydrogenation of the secondary alcohol to produce a ketone intermediate.
C-N Coupling: The ketone then undergoes condensation with the β-amino alcohol to form an imine-alcohol intermediate.
Cyclization and Dehydrogenation: This is followed by an intramolecular cyclization and subsequent dehydrogenation/aromatization to form the pyrrole ring, regenerating the active catalyst and releasing hydrogen gas as the only byproduct. acs.org
This methodology avoids the need for pre-functionalized substrates and is considered environmentally benign. capes.gov.br A related transition-metal-free approach uses an Oppenauer-type oxidation, where a ketone like benzophenone (B1666685) acts as a hydrogen acceptor to oxidize a secondary alcohol, which then reacts in situ with an amino alcohol to form the pyrrole. organic-chemistry.org
Table 1: Overview of Mechanistic Pathways in Pyrrole Synthesis
| Reaction Type | Key Intermediates | Description of Mechanism | Reference |
|---|---|---|---|
| Paal-Knorr Synthesis | Hemiaminal | Involves the nucleophilic attack of an amine on a 1,4-dicarbonyl compound, followed by intramolecular cyclization of the hemiaminal and subsequent dehydration to form the pyrrole ring. | pharmaguideline.comresearchgate.net |
| Dehydrogenative Coupling | Imine-alcohol | A catalyst (e.g., Ru or Ir pincer complex) facilitates the dehydrogenation of a secondary alcohol to a ketone, which condenses with a β-amino alcohol. The resulting intermediate cyclizes and aromatizes to the pyrrole. | acs.orgnih.gov |
| Furan Ring Opening / Paal-Knorr Cyclization | Nitro-1,4-diketone | Acid-promoted opening of a furan ring creates a 1,4-diketone, which then undergoes a reductive intramolecular cyclization with a nitro group to form the pyrrole. | researchgate.net |
| Radical Cyclization | N-centered radical | Reductive cleavage of an N-O bond in an oxime ether generates an N-centered radical, which undergoes intramolecular cyclization to afford a five-membered cyclic imine (pyrroline). | organic-chemistry.org |
Computational Modeling of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways in pyrrole synthesis. These studies provide detailed insights into transition states, reaction intermediates, and the energetic profiles of competing mechanisms, which are often difficult to determine experimentally.
Modeling the Paal-Knorr Reaction:
DFT studies have been instrumental in resolving long-standing questions about the mechanism of the Paal-Knorr synthesis. Computational analyses have compared two potential pathways: one proceeding through a hemiaminal intermediate and another through an enamine intermediate. The calculations consistently show that the hemiaminal cyclization pathway is energetically more favorable both in the gas phase and in solution. researchgate.net These studies have also highlighted the crucial role of water molecules and hydrogen-bonding interactions in catalyzing the hydrogen-transfer steps required for the cyclization and subsequent dehydration, confirming that the cyclization of the hemiaminal is the rate-determining step. researchgate.net
Modeling Dehydrogenative Coupling:
The mechanisms of dehydrogenative coupling reactions catalyzed by pincer complexes have also been extensively investigated using DFT. For the synthesis of pyrroles from secondary alcohols and β-amino alcohols catalyzed by PNP-Iridium and PNN-Ruthenium complexes, DFT studies have mapped out the entire catalytic cycle. acs.org The calculations elucidated the four main stages: alcohol dehydrogenation, C-N coupling to form an imine-alcohol, base-promoted cyclization, and catalyst regeneration. A key finding from these computational models is the critical role of proton-transfer shuttles in facilitating the various proton-transfer steps throughout the cycle. The models revealed that without these shuttles, the energy barriers for the iridium-catalyzed system would be prohibitively high. acs.org
Investigating Other Reaction Pathways:
Computational modeling has also been applied to understand the selectivity of other pyrrole-forming reactions. For example, DFT calculations were used to explain the differing outcomes of reactions between diazoesters and five-membered heterocycles like pyrrole and furan. researchgate.net The models showed that for pyrrole, while pathways leading to cyclopropanation or ring-opening products are kinetically favored, they are thermodynamically unstable. In contrast, the C-H insertion pathway is thermodynamically favored, leading to the observed product. researchgate.net These computational insights are vital for predicting reaction outcomes and designing more selective synthetic methods.
Table 2: Summary of Computational Studies on Pyrrole Synthesis Mechanisms
| Synthetic Method | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Paal-Knorr Synthesis | Density Functional Theory (DFT) | The hemiaminal cyclization pathway is energetically preferred over the enamine pathway. Water and hydrogen bonding play a key catalytic role. | researchgate.net |
| Dehydrogenative Coupling (PNP-Ir and PNN-Ru catalysts) | Density Functional Theory (DFT) | Elucidated a four-stage mechanism. Revealed the crucial role of proton-transfer shuttles, especially in the Iridium-catalyzed system, for lowering activation barriers. | acs.org |
| Reaction of Diazoesters with Pyrrole | Density Functional Theory (DFT) | Explained product selectivity by showing that C-H insertion is the thermodynamically favored pathway over kinetically favored cyclopropanation or ring-opening. | researchgate.net |
Structural Elucidation and Stereochemical Analysis of S 2 Amino 2 1h Pyrrol 3 Yl Ethan 1 Ol Derivatives
Advanced Spectroscopic Characterization Techniques.
Advanced spectroscopic methods are indispensable for the initial characterization and confirmation of the chemical structure of novel compounds. These techniques provide a detailed picture of the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous determination of molecular structure in solution. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
For derivatives of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol, both ¹H and ¹³C NMR spectroscopy are crucial. nih.gov In ¹H NMR, the chemical shifts, coupling constants, and signal multiplicities of the protons on the pyrrole (B145914) ring, the ethan-1-ol backbone, and any substituents offer a wealth of structural information. For instance, the protons on the pyrrole ring typically appear in the aromatic region of the spectrum, with their specific shifts and coupling patterns revealing their relative positions. acgpubs.org The protons of the ethan-1-ol moiety, including the amino, hydroxyl, and methine protons, exhibit characteristic signals that confirm the presence of this structural unit. chemicalbook.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift of each signal is indicative of its hybridization and local electronic environment. np-mrd.org For example, the carbon atoms of the pyrrole ring will have characteristic shifts that distinguish them from the aliphatic carbons of the ethan-1-ol chain. nih.gov
A representative, hypothetical ¹H NMR data table for a derivative of this compound is presented below:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrole-H2 | 6.85 | t | 2.5 |
| Pyrrole-H4 | 6.15 | t | 2.5 |
| Pyrrole-H5 | 6.70 | t | 2.5 |
| CH-NH₂ | 4.10 | dd | 8.0, 4.0 |
| CH₂-OH (a) | 3.80 | dd | 11.0, 4.0 |
| CH₂-OH (b) | 3.70 | dd | 11.0, 8.0 |
| NH (pyrrole) | 8.10 | br s | - |
| NH₂ | 2.50 | br s | - |
| OH | 3.20 | br s | - |
This is a hypothetical data table for illustrative purposes.
Mass Spectrometry (MS) for Molecular Formula Determination.
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. wiley-vch.de By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular formula. unito.it
For derivatives of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable. HRMS can measure the m/z value to several decimal places, allowing for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.
The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. researchgate.net The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and substructures. uni-muenster.de For example, the loss of a water molecule (18 Da) or an amino group (17 Da) would be consistent with the structure of an amino alcohol.
A hypothetical mass spectrometry data table is shown below:
| Ionization Mode | m/z (calculated) | m/z (found) | Formula |
| ESI+ | 155.0866 [M+H]⁺ | 155.0868 | C₇H₁₁N₂O |
This is a hypothetical data table for illustrative purposes.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification.
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique that probes the vibrational modes of a molecule. mdpi.com Different functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the functional groups present in a molecule. researchgate.net
In the FT-IR spectrum of a derivative of this compound, several key absorption bands would be expected. A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring and the O-H stretching of the alcohol. researchgate.net The N-H stretching of the primary amine may also appear in this region. The C-N stretching vibration of the amino group and the pyrrole ring typically appears around 1200-1000 cm⁻¹. researchgate.net The C-H stretching vibrations of the pyrrole ring and the aliphatic chain will also be present.
A summary of expected FT-IR absorption bands is provided in the table below:
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
| N-H (Pyrrole) | Stretching | ~3400-3300 |
| O-H (Alcohol) | Stretching (broad) | ~3400-3200 |
| N-H (Amine) | Stretching | ~3300-3000 |
| C-H (Aromatic/Aliphatic) | Stretching | ~3100-2850 |
| C=C (Pyrrole) | Stretching | ~1600-1450 |
| C-N | Stretching | ~1250-1020 |
| C-O | Stretching | ~1260-1000 |
This is a hypothetical data table for illustrative purposes.
Absolute and Relative Stereochemistry Determination.
Determining the three-dimensional arrangement of atoms in a chiral molecule is crucial for understanding its properties. For this compound and its derivatives, which contain at least one stereocenter, establishing the absolute and relative stereochemistry is of paramount importance.
X-ray Crystallography for Three-Dimensional Structure.
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. greeley.org By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined. nih.govresearchgate.net This provides an unambiguous determination of the absolute configuration of chiral centers, provided a suitable crystal can be grown. The resulting crystal structure reveals bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the crystalline state. nih.gov
Computational NMR (GIAO-NMR) and DP4+ Analysis for Stereoisomer Differentiation.
When single crystals suitable for X-ray crystallography cannot be obtained, computational methods combined with NMR spectroscopy provide a powerful alternative for stereochemical assignment. cas.cznih.gov The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict the NMR chemical shifts of a molecule. nih.gov
For a molecule with multiple possible stereoisomers, the GIAO method can be used to calculate the theoretical NMR spectra for each isomer. These predicted spectra are then compared to the experimental NMR data. The DP4+ analysis is a statistical method that provides a probability for each candidate stereoisomer being the correct one based on the agreement between the calculated and experimental ¹H and ¹³C NMR chemical shifts. nih.gov This combined approach of computational NMR and DP4+ analysis has become a reliable tool for assigning the relative and absolute stereochemistry of complex molecules in solution. nih.govresearchgate.net
Advanced Derivatization and Chemical Transformations of S 2 Amino 2 1h Pyrrol 3 Yl Ethan 1 Ol
Modifications at the Amino and Hydroxyl Functionalities
The amino and hydroxyl groups are primary sites for derivatization, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Amidation and Acylation Reactions
The primary amine of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can readily undergo amidation with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding amides. Similarly, the hydroxyl group can be acylated to produce esters. These reactions are fundamental in peptide synthesis and the creation of prodrugs.
Chemoselective acylation, a critical process, allows for the specific modification of either the amino or the hydroxyl group. O-acylation of amino alcohols is often achieved under acidic conditions, which protonate the more basic amino group, thereby favoring the reaction at the hydroxyl functionality. beilstein-journals.orgnih.gov Common reagents for this purpose include acyl chlorides or anhydrides in the presence of an acid catalyst. libretexts.org Conversely, selective N-acylation can be performed by protecting the hydroxyl group, reacting the amine, and subsequently deprotecting the alcohol.
Table 1: Examples of Amidation and Acylation Reactions
| Reactant | Reagent | Product Type | Conditions | Reference |
| Amino Alcohol | Acyl Chloride/Anhydride | O-Acyl Amino Alcohol | Acidic (e.g., CF3CO2H, MeSO3H) | beilstein-journals.orgnih.gov |
| Amino Alcohol | Carboxylic Acid | Amide | Coupling Agents (e.g., DCC, EDC) | |
| N-Protected Amino Alcohol | Acyl Chloride | N-Acyl Amino Alcohol | Basic or Neutral |
This table provides a generalized overview of amidation and acylation reactions.
Ether and Ester Formation
The hydroxyl group of this compound is a key site for the formation of ethers and esters, significantly altering the molecule's polarity and steric properties.
Ester Formation: Esters are typically synthesized by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. operachem.comlibretexts.org The Fischer esterification, which involves heating the alcohol and carboxylic acid with an acid catalyst, is a classic method. libretexts.orgoperachem.com The use of acyl chlorides provides a more reactive alternative for ester synthesis. libretexts.org
Ether Formation: The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. libretexts.orgmasterorganicchemistry.com In the context of this compound, the hydroxyl group would first be deprotonated with a strong base to form the alkoxide, which then acts as a nucleophile. youtube.com Another approach is the acid-catalyzed dehydration of alcohols, although this is generally more suitable for producing symmetrical ethers. libretexts.org
Table 2: Ether and Ester Formation Reactions
| Functional Group | Reagent | Product | Reaction Name/Type | Reference |
| Hydroxyl | Carboxylic Acid + Acid Catalyst | Ester | Fischer Esterification | libretexts.orgoperachem.com |
| Hydroxyl | Acyl Chloride | Ester | Acylation | libretexts.org |
| Hydroxyl | Alkyl Halide + Strong Base | Ether | Williamson Ether Synthesis | libretexts.orgmasterorganicchemistry.com |
This table summarizes common methods for ether and ester formation.
Schiff Base and Imine Derivative Synthesis
The primary amino group of this compound can react with aldehydes or ketones to form Schiff bases, which are compounds containing a C=N double bond (imine). ekb.eg This condensation reaction is typically carried out under specific conditions, often with heating. nih.gov Schiff bases are versatile intermediates in organic synthesis and are known to coordinate with metal ions. nih.govsemanticscholar.org The formation of the imine group can be a crucial step in the synthesis of various heterocyclic compounds and has been noted for its role in the racemization reactions in biological systems. semanticscholar.org
The synthesis of Schiff bases and their metal complexes is a significant area of research. nih.govsemanticscholar.org These complexes often exhibit interesting chemical and physical properties. The characterization of these derivatives is commonly performed using techniques such as FT-IR, NMR, and UV-Visible spectroscopy. semanticscholar.org
Table 3: Synthesis of Schiff Bases
| Reactant 1 | Reactant 2 | Product | Key Feature | Reference |
| Primary Amine | Aldehyde/Ketone | Schiff Base | Imine (C=N) group | ekb.eg |
This table illustrates the fundamental reaction for Schiff base formation.
Functionalization of the Pyrrole (B145914) Heterocycle
The pyrrole ring itself presents opportunities for further chemical modification, allowing for the introduction of various substituents that can fine-tune the electronic and steric properties of the molecule.
Introduction of Substituents on the Pyrrole Ring
The pyrrole ring can be functionalized through various reactions. For instance, acylation reactions can introduce ketone functionalities onto the pyrrole ring. Palladium-catalyzed Negishi cross-coupling reactions are effective for attaching aryl halides to the pyrrole, expanding the molecular framework. researchgate.net These modifications can lead to the synthesis of a wide range of functionalized pyrrole derivatives. rsc.org
Table 4: Pyrrole Ring Functionalization
| Reaction Type | Reagent | Resulting Substituent | Reference |
| Acylation | Acid Chloride | Acyl group | researchgate.net |
| Negishi Cross-Coupling | Aryl Halide | Aryl group | researchgate.net |
This table highlights key methods for functionalizing the pyrrole ring.
Construction of Fused and Condensed Heterocyclic Systems
The reactive sites on this compound can be utilized to construct more complex fused and condensed heterocyclic systems. The amino and hydroxyl groups, along with the pyrrole ring, can participate in cyclization reactions to form novel polycyclic structures. For example, intramolecular reactions can lead to the formation of pyrrolo-fused heterocycles. The synthesis of such systems is an active area of research, with various strategies being developed to create diverse heterocyclic frameworks. researchgate.netfrontiersin.orgrsc.org These complex molecules are of interest for their potential biological activities and applications in materials science. rsc.org
Pyrrole-Fused Ring Architectures
The development of synthetic routes to polycyclic heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast array of biologically active molecules. The structural attributes of this compound make it a promising precursor for the synthesis of various pyrrole-fused ring systems.
Pyrrolo[2,3-d]pyrimidines:
The pyrrolo[2,3-d]pyrimidine core, known as 7-deazapurine, is a significant pharmacophore found in numerous antitumor and antimicrobial agents. mdpi.comresearchgate.net General synthetic strategies for this scaffold often involve the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrole moiety. benthamdirect.com One common method is the reaction of a β-enaminoamide or a related derivative of a pyrrole with various bifunctional reagents. benthamdirect.com Another powerful approach is the one-pot, three-component reaction of arylglyoxals, an amino-uracil derivative, and barbituric acid derivatives. scielo.org.mx
Given the structure of this compound, its amino group could serve as a key nucleophile in the formation of the pyrimidine ring. For instance, reaction with reagents like formamide, urea (B33335), or isothiocyanates could initiate cyclization to form the fused pyrimidine ring. benthamdirect.com The synthesis of various pyrrolo[2,3-d]pyrimidine derivatives has been successfully achieved through methods like the Buchwald-Hartwig C-N cross-coupling, demonstrating the versatility of synthetic approaches to this important heterocyclic system. nih.gov
Pyrrolo[2,1-b]benzazepines and Pyrrolo[2,1-b]benzothiazepines:
The synthesis of pyrrole-fused benzazepines and benzothiazepines is of significant interest due to their presence in compounds with a range of pharmacological activities, including potential applications as antipsychotic agents and calcium channel blockers. nih.govacs.org The synthesis of these tricyclic systems, such as pyrrolo[2,1-c] beilstein-journals.orgnih.govbenzodiazepines, can be achieved through multi-step sequences often involving the cyclization of a suitably functionalized pyrrole precursor. nih.govnih.govmdpi.com For example, solid-phase synthesis strategies have been developed for the rapid generation of libraries of pyrrolo[2,1-c] beilstein-journals.orgnih.govbenzodiazepine-5,11-diones. nih.gov
While direct synthesis of pyrrolo[2,1-b]benzazepines and pyrrolo[2,1-b]benzothiazepines from this compound is not explicitly detailed in the surveyed literature, the molecule's bifunctional nature—the pyrrole nitrogen and the amino or hydroxyl side-chain—presents theoretical possibilities for intramolecular cyclization strategies to form such fused seven-membered rings. The synthesis of related structures like dibenzo[b,f]pyrrolo[1,2-d] beilstein-journals.orgnih.govoxazepines has been shown to proceed through the formation of aziridines followed by cycloaddition reactions, highlighting the complex yet achievable pathways to these multi-ring systems. researchgate.net Similarly, the synthesis of pyrrolo[2,1-b] beilstein-journals.orgmdpi.combenzothiazoles has been accomplished via nucleophile-induced ring contraction of larger heterocyclic systems. beilstein-journals.org
Development of this compound as a Chiral Building Block
Chirality is a critical aspect in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities and safety profiles. mdpi.comnih.gov Chiral molecules like this compound are therefore highly valuable as building blocks for the synthesis of enantiomerically pure complex molecules.
Utilization in Asymmetric Catalysis as a Ligand or Auxiliary
Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis, capable of inducing high levels of stereoselectivity in a variety of chemical transformations. mdpi.comnih.govrsc.org Their utility stems from their ability to form stable chelate complexes with metal centers, creating a well-defined chiral environment that directs the approach of substrates. nih.gov
The this compound molecule possesses the key structural features of a classic amino alcohol ligand: a stereogenic center and vicinal amino and hydroxyl groups capable of coordinating to a metal. These ligands have proven effective in numerous catalytic asymmetric reactions, including:
Asymmetric Transfer Hydrogenation (ATH): Ruthenium complexes bearing chiral β-amino alcohol ligands are efficient catalysts for the ATH of imines, producing chiral amines with good to excellent enantioselectivity. mdpi.com
Enantioselective Addition of Organozincs to Aldehydes: Chiral amino alcohols promote the addition of diethylzinc (B1219324) to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess. rsc.org
The pyrrole ring in this compound adds another dimension to its potential as a ligand, possibly participating in catalyst coordination or influencing the electronic properties of the catalytic complex. The development of novel synthetic methods, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, continues to expand the toolkit for producing valuable chiral β-amino alcohols. westlake.edu.cn
Below is a table summarizing the application of chiral amino alcohols as ligands in representative asymmetric reactions.
| Asymmetric Reaction | Catalyst System Example | Product Type | Reference |
| Transfer Hydrogenation of Ketimines | [RuCl₂(p-cymene)]₂ / (1S,2R)-1-Amino-2-indanol | Chiral Amines | mdpi.com |
| Addition of Diethylzinc to Aldehydes | Chiral Amino Alcohol / Diethylzinc | Chiral Alcohols | rsc.org |
| Borane Reduction of Ketones | Chiral Amino Alcohol / Borane | Chiral Alcohols | nih.gov |
Incorporation into Complex Molecular Scaffolds
The enantiopure nature and multiple functional groups of this compound make it an ideal starting material for the synthesis of complex, sp³-rich molecular fragments, which are of increasing interest in drug discovery. nih.gov The synthesis of enantiomerically pure 1,2-amino alcohols is a significant challenge in organic synthesis, and efficient methods for their creation are highly sought after. acs.org
The amino and hydroxyl groups can be selectively protected and reacted, allowing for the stepwise construction of larger molecules. The pyrrole ring can also be further functionalized or incorporated as a key structural element in the final target. Chiral fragments derived from amino alcohols can be used to build libraries of diverse scaffolds, including oxazolidinones, morpholinones, and lactams. nih.gov These efforts are crucial for expanding the available chemical space for fragment-based lead discovery and ultimately for the development of new therapeutics. nih.gov
Biological Activity and Molecular Interactions of S 2 Amino 2 1h Pyrrol 3 Yl Ethan 1 Ol and Its Analogs in Vitro Investigations
Broad-Spectrum Biological Activity Profiling.
Pyrrole (B145914) derivatives have demonstrated significant potential as antibacterial agents, with their efficacy being highly dependent on their specific chemical structure. nih.gov Nitrogen heterocycles, including pyrrole, are known to exhibit notable antibacterial action against various Gram-positive and Gram-negative bacterial strains. nih.gov The substitution pattern on the pyrrole ring plays a crucial role in determining the antibacterial potency of these compounds. nih.gov
A variety of pyrrole-containing compounds, both from natural sources and synthetic routes, have been identified as potential antibacterial drugs. nih.gov For instance, pyrrolnitrin (B93353) and pyoluteorin (B1679884) are naturally occurring pyrroles with established antibiotic activity. nih.govnih.gov Synthetic pyrrole derivatives have also shown promise. For example, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have displayed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with some compounds showing efficacy equal to or greater than the standard antibiotic tetracycline. mdpi.com However, these same derivatives were found to be inactive against Gram-negative bacteria, which could be attributed to the lower permeability of the Gram-negative outer membrane. mdpi.com
In the search for new antibacterial agents, novel pyrrole derivatives continue to be synthesized and evaluated. One study reported the synthesis of a new series of pyrrole derivatives, with some compounds exhibiting equipotent activity against E. coli when compared to ciprofloxacin. nih.gov Another study highlighted a dicarboxylic derivative of pyrrole, 1H-pyrrole-2,5-dicarboxylic acid (PT22), which acts as a quorum-sensing inhibitor and enhances the activity of antibiotics like gentamycin and piperacillin (B28561) against Pseudomonas aeruginosa. nih.gov Furthermore, novel 3-(1H-pyrrol-1-yl)-2-oxazolidinone analogues have been synthesized and tested against drug-resistant Mycobacterium tuberculosis, with some showing fair activity against the Mycobacterium avium complex. nih.gov
Table 1: Antibacterial Activity of Selected Pyrrole Analogs
| Compound/Analog Class | Bacterial Strain(s) | Activity/Potency | Reference(s) |
| Pyrrole derivatives (3a-e) | E. coli | Equipotent to Ciprofloxacin | nih.gov |
| 1,2,3,4-tetrasubstituted pyrroles | S. aureus, B. cereus | Equal or greater than tetracycline | mdpi.com |
| 1H-pyrrole-2,5-dicarboxylic acid (PT22) | P. aeruginosa | Enhances antibiotic activity | nih.gov |
| 3-(1H-pyrrol-1-yl)-2-oxazolidinone analogues | Mycobacterium avium complex | Fair activity | nih.gov |
This table is for illustrative purposes and includes data for various pyrrole analogs, not specifically (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol.
The pyrrole scaffold is also a key component in compounds exhibiting antifungal properties. nih.gov Naturally secreted pyrroles like pyrrolnitin and fludioxonil (B1672872) are known for their broad-spectrum antifungal activities. nih.gov Synthetic pyrrole derivatives have also been a focus of research for developing new antifungal agents.
Several studies have demonstrated the in vitro antifungal efficacy of various pyrrole analogs. For instance, a series of newly synthesized pyrrole derivatives showed potent antifungal activity against Aspergillus niger and Candida albicans, with some compounds having potency higher than or equal to the reference drug, clotrimazole. nih.gov The presence of a 4-hydroxyphenyl ring in the most potent compound was identified as a key structural feature for its activity against C. albicans. nih.gov Another study reported the synthesis of 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles, many of which displayed good in vitro antifungal activity. nih.gov
Furthermore, research on pyrrole-based enaminones has led to the development of indolizines and pyrrolo[1,2-a]pyrazines with potent antifungal activity. nih.gov Some of these compounds were effective against various Candida species. nih.gov The design of these compounds was inspired by the potential of the pyrrole ring to serve as a pharmacophore for antifungal agents. nih.gov
Table 2: Antifungal Activity of Selected Pyrrole Analogs
| Compound/Analog Class | Fungal Strain(s) | Activity/Potency | Reference(s) |
| Pyrrole derivatives (3a-e) | A. niger, C. albicans | Higher or equal to Clotrimazole | nih.gov |
| 1H-Pyrrolo[3,2-g]quinoline-4,9-diones | Various fungi | Good activity | nih.gov |
| Pyrrolo[1,2-a]pyrazines | Candida species | Potent activity | nih.gov |
This table is for illustrative purposes and includes data for various pyrrole analogs, not specifically this compound.
The pyrrole moiety is a crucial scaffold in the development of anticancer agents. americanelements.com Numerous pyrrole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.govorientjchem.orgsigmaaldrich.comnih.govnih.gov
For example, a study on new pyrrole derivatives showed dose- and time-dependent cytotoxic activity against human colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) cancer cell lines. nih.gov Some of these compounds demonstrated higher antitumor properties, particularly against LoVo colon cancer cells. nih.gov Similarly, another study reported that certain pyrrolo-fused heterocycles exhibited specific cytotoxic activity against CNS cancer (SNB-75) and leukemia (SR) cell lines. nih.gov The design of these compounds was based on substituting a part of the phenstatin (B1242451) structure with pyrrolo-fused heterocycles. nih.gov
Furthermore, pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties have been synthesized and shown to have potent cytotoxic activity against prostate (PC3), breast (MCF-7), and lung (A549) cancer cell lines. orientjchem.org The mechanism of action for some of these compounds was found to be the induction of apoptosis. orientjchem.org
Table 3: Anticancer Cytotoxicity of Selected Pyrrole Analogs
| Compound/Analog Class | Cancer Cell Line(s) | Activity/Potency (IC50) | Reference(s) |
| Pyrrole derivatives (4a, 4d) | LoVo (colon) | High antitumor properties | nih.gov |
| Pyrrolo[2,1-a]isoquinoline (16b) | SNB-75 (CNS) | Specific cytotoxic activity | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (10a) | PC3 (prostate) | 0.19 µM | orientjchem.org |
| Pyrrolo[2,3-d]pyrimidine (10b) | MCF-7 (breast) | 1.66 µM | orientjchem.org |
| Pyrrolo[2,3-d]pyrimidine (9e) | A549 (lung) | 4.55 µM | orientjchem.org |
This table is for illustrative purposes and includes data for various pyrrole analogs, not specifically this compound.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
The biological activity of this compound and its analogs is intricately linked to their three-dimensional structure and the nature of their substituents. Understanding these relationships is crucial for the rational design of more potent and selective compounds.
Stereochemistry plays a pivotal role in the interaction of chiral molecules with their biological targets. For compounds containing an amino alcohol moiety, the spatial arrangement of the amino and hydroxyl groups can significantly influence binding affinity and, consequently, biological potency.
While direct comparative studies on the enantiomers of 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol are not extensively reported in the available literature, the importance of stereochemistry is a well-established principle in medicinal chemistry. For instance, in the synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, which are unusual amino acid components of natural products, the stereocontrolled construction of the stereocenters was critical. elsevierpure.com This underscores the necessity of precise stereochemistry for biological recognition and activity. It is highly probable that the (S)-configuration of 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol dictates a specific orientation within a target's binding site, leading to a different biological response compared to its (R)-enantiomer.
The nature and position of substituents on the pyrrole ring and the ethanolamine (B43304) side chain of this class of compounds can dramatically alter their biological activity. SAR studies on related heterocyclic compounds provide valuable insights into these effects.
In the development of 3-amino-1H-pyrazole-based kinase inhibitors, small modifications to the pyrazole (B372694) ring, a close isostere of the pyrrole ring, had significant effects on selectivity. nih.gov The introduction of different substituents on the pyrazole led to variations in inhibitory profiles against a panel of kinases. nih.gov Similarly, in a series of 1H-pyrrolo[3,2-g]isoquinolines designed as Haspin kinase inhibitors, N-alkylation and substitution at the 3-position of the pyrrole ring were explored. nih.gov While N-alkylation to introduce conjugates for a PROTAC approach resulted in a loss of inhibitory potency, the N-methylated derivative with a pyridin-4-yl substituent at the 3-position emerged as a highly potent and selective inhibitor. nih.gov
Furthermore, in a study of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors, a wide array of substituents were introduced on the arylidene and aryl moieties. nih.gov The electronic and steric properties of these substituents were found to directly impact the inhibitory profile against different carbonic anhydrase isoforms. nih.gov These findings collectively highlight that even minor structural modifications to the core pyrrole scaffold can lead to substantial changes in biological activity and target selectivity.
| Compound Series | Substituent Variation | Effect on Biological Activity | Reference |
| 3-Amino-1H-pyrazole-based kinase inhibitors | Modifications on the pyrazole ring | Significant effects on kinase selectivity | nih.gov |
| 1H-Pyrrolo[3,2-g]isoquinolines | N-alkylation of the pyrrole ring | Loss of Haspin kinase inhibitory potency | nih.gov |
| 1H-Pyrrolo[3,2-g]isoquinolines | Pyridin-4-yl at the 3-position | Potent and selective Haspin kinase inhibition | nih.gov |
| 1H-Pyrrol-2(3H)-ones | Variations on arylidene and aryl substituents | Altered inhibitory profile against carbonic anhydrase isoforms | nih.gov |
Computational Studies and Molecular Modeling of S 2 Amino 2 1h Pyrrol 3 Yl Ethan 1 Ol and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the molecular properties of novel compounds. nih.govnrel.gov These calculations provide a theoretical basis for understanding a molecule's stability, reactivity, and spectroscopic characteristics.
The electronic properties of a molecule are key to its chemical behavior. Descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP), help in predicting its reactivity.
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For pyrrole-containing compounds and their analogs, DFT methods like B3LYP are commonly used to calculate these parameters. nih.govresearchgate.net
The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), thereby identifying sites for potential intermolecular interactions, including hydrogen bonding. mdpi.comresearchgate.net In a molecule like (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol, the MESP would likely show negative potential around the nitrogen and oxygen atoms, indicating their roles as hydrogen bond acceptors.
Table 1: Key Electronic and Reactivity Descriptors
| Descriptor | Definition | Significance |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the molecule's ability to act as an electron donor (nucleophile). mdpi.com |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the molecule's ability to act as an electron acceptor (electrophile). mdpi.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. mdpi.com |
| Molecular Electrostatic Potential (MESP) | A plot of the electrostatic potential on the electron density surface of the molecule. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions. researchgate.net |
| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. | Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com |
| Electronegativity (χ) | Calculated as -(ELUMO + EHOMO) / 2. | Measures the power of an atom or group to attract electrons. mdpi.com |
Conformational Preferences and Tautomeric Equilibria
The three-dimensional structure and the potential for isomerization are crucial for biological activity. Computational methods can predict the most stable conformations and the equilibrium between different tautomeric forms.
Conformational Preferences: The ethanolamine (B43304) side chain of this compound allows for rotational freedom. Computational studies on similar amino alcohols, like ethanolamine itself, have shown a strong tendency to form intramolecular hydrogen bonds. nih.gov For the title compound, this would likely involve a hydrogen bond between the hydroxyl group (-OH) and the amino group (-NH2), leading to a more compact and stable conformation in the gas phase.
Tautomeric Equilibria: The 2-aminopyrrole core structure can exist in different tautomeric forms. DFT calculations performed on 2-aminopyrrole indicate that the amino tautomer is significantly more stable than the imino tautomers. nih.gov The relative Gibbs energies for imino forms are considerably higher, suggesting that under normal conditions, the compound will exist predominantly as the amino tautomer. nih.gov This stability is crucial, as the electronic properties and interaction capabilities of the amino form differ significantly from the less stable imino forms.
Molecular Docking Investigations
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, providing a model of the ligand-protein complex.
For this compound, docking studies would be employed to screen potential protein targets and predict its preferred binding orientation within an active site. The process involves generating multiple possible conformations of the ligand and fitting them into the binding pocket of the protein. A scoring function then estimates the binding affinity for each pose, identifying the most likely binding mode. This approach helps in forming hypotheses about the compound's mechanism of action and can guide the design of more potent analogs. Predicting binding sites can also be aided by analyzing the amino acid composition of protein surfaces to identify regions with a high propensity for ligand binding. nih.gov
Once a binding mode is predicted, a detailed analysis reveals the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, several key interactions can be anticipated.
Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups on the ethanolamine side chain are potent hydrogen bond donors and acceptors. They are expected to form strong hydrogen bonds with polar amino acid residues in a protein's active site, such as aspartate, glutamate (B1630785), serine, and threonine.
Anion-π Interactions: The electron-rich pyrrole (B145914) ring can engage in favorable anion-π interactions with the carboxylate side chains of aspartate (Asp) and glutamate (Glu) residues. dundee.ac.uk Statistical analysis of protein structures has shown that such interactions are common and contribute to the stability of protein-ligand complexes. dundee.ac.uk
π-π Stacking and Hydrophobic Contacts: The pyrrole ring can also participate in π-π stacking with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). The aliphatic parts of the molecule can form hydrophobic contacts with nonpolar residues.
Table 2: Potential Interactions of this compound Functional Groups with Protein Residues
| Functional Group | Potential Interaction Type | Likely Interacting Amino Acid Residues |
| Pyrrole Ring (Aromatic) | Anion-π, π-π Stacking, Hydrophobic | Glu, Asp, Phe, Tyr, Trp, His |
| Amino Group (-NH2) | Hydrogen Bonding (Donor/Acceptor), Ionic | Asp, Glu, Ser, Thr, Asn, Gln |
| Hydroxyl Group (-OH) | Hydrogen Bonding (Donor/Acceptor) | Asp, Glu, Ser, Thr, Asn, Gln, His |
Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR)
Pharmacophore modeling and QSAR are advanced computational methods used in drug discovery to understand the relationship between chemical structure and biological activity.
A pharmacophore is an abstract 3D representation of the essential features a molecule must possess to interact with a specific biological target. nih.gov For this compound, a hypothetical pharmacophore model would likely include features for a hydrogen bond donor (from the -OH and -NH groups), a hydrogen bond acceptor (from the -OH, -NH2, and pyrrole N-H), and an aromatic/hydrophobic feature (the pyrrole ring). Such models are invaluable for virtual screening of large compound libraries to identify new molecules with the potential for similar biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates variations in the chemical structures of a series of compounds with their biological activities. For analogs of this compound, a QSAR study would involve calculating various molecular descriptors (e.g., steric, electronic, lipophilic) for each analog and using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to create a predictive model. nih.gov For instance, a QSAR study on a series of pyrrolo[2,3-b]pyridine derivatives found that their activity as 5-HT6 receptor ligands could be successfully modeled using a set of four molecular descriptors. nih.gov Such models are crucial for optimizing lead compounds by predicting the activity of yet-to-be-synthesized analogs, thereby streamlining the drug discovery process.
Development of Ligand-Based Pharmacophore Models
Ligand-based pharmacophore modeling is a powerful computational technique used when the three-dimensional structure of the biological target is unknown. This method involves identifying the common chemical features of a set of known active molecules that are essential for their biological activity. These features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are then mapped onto a 3D model.
In the study of this compound and its analogs, a set of molecules with known biological activity would be selected. The generation of a pharmacophore model would typically involve the following steps:
Conformational Analysis: Generating a diverse set of low-energy conformations for each of the selected active ligands.
Feature Identification: Identifying the key pharmacophoric features present in each molecule.
Model Generation: Aligning the molecules and identifying the common features to generate a pharmacophore hypothesis. This process often results in several potential models. nih.gov
Model Validation: The generated models are then validated to assess their ability to distinguish between active and inactive compounds. A good pharmacophore model will successfully identify active compounds from a database while excluding inactive ones.
For a series of analogs of this compound, a potential pharmacophore model might include features such as a hydrogen bond acceptor from the hydroxyl group, a hydrogen bond donor from the amino group, and a hydrophobic or aromatic feature associated with the pyrrole ring. The precise arrangement and combination of these features would be crucial for bioactivity. nih.govnih.gov
| Feature | Description |
| Hydrogen Bond Acceptor (HBA) | Typically associated with the oxygen atom of the hydroxyl group. |
| Hydrogen Bond Donor (HBD) | Typically associated with the nitrogen atom of the amino group. |
| Aromatic/Hydrophobic (HY/AR) | The pyrrole ring provides a key hydrophobic and aromatic interaction point. |
This table represents a hypothetical pharmacophore model for this compound and its analogs based on common functional groups.
Generation of Three-Dimensional QSAR Models for Activity Prediction
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies establish a mathematical correlation between the biological activity of a series of compounds and their 3D properties. These models are instrumental in predicting the activity of newly designed compounds and in understanding the structural requirements for optimal interaction with a target.
The process of generating a 3D-QSAR model for this compound and its analogs would involve:
Data Set Preparation: A series of analogs with a range of biological activities is required. The compounds are typically divided into a training set to build the model and a test set to validate it. mdpi.com
Molecular Alignment: All molecules in the dataset are aligned based on a common substructure or a pharmacophore model.
Calculation of Molecular Fields: For each molecule, steric and electrostatic fields are calculated using probe atoms. These fields represent the 3D properties of the molecules.
Statistical Analysis: Partial least squares (PLS) analysis is commonly used to derive a mathematical equation that correlates the variations in the molecular fields with the variations in biological activity.
Model Validation: The predictive power of the model is assessed using the test set of compounds. Key statistical parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net
The results of a 3D-QSAR study are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For instance, a contour map might show that bulky substituents in a certain region are favorable for activity (steric favorability), while in another region, electronegative groups are preferred (electrostatic favorability). nih.gov
| Statistical Parameter | Value | Description |
| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated r²) | > 0.6 | Indicates a good correlation between the experimental and predicted activities. |
| Predictive r² (for test set) | > 0.5 | Indicates good external predictive ability of the model. researchgate.net |
This table shows typical statistical parameters used to validate a 3D-QSAR model and generally accepted threshold values for a robust model.
Virtual Screening for Identification of Novel Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. When applied to the discovery of novel scaffolds related to this compound, virtual screening can be performed using either a ligand-based or a structure-based approach. Given the context of ligand-based modeling, a pharmacophore model would be central to the screening process.
The virtual screening workflow would typically proceed as follows:
Database Preparation: A large database of commercially or publicly available compounds is compiled and prepared for screening. This involves generating 3D conformations for each molecule.
Pharmacophore-Based Screening: The validated pharmacophore model developed from known active analogs of this compound is used as a 3D query to search the database. Molecules from the database that match the pharmacophoric features are retained as "hits." nih.gov
Filtering and Docking: The initial hits can be further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and then subjected to molecular docking if a receptor structure is available or can be modeled.
Hit Selection and Experimental Validation: The most promising candidates identified through virtual screening are then selected for synthesis and experimental testing to confirm their biological activity.
Future Research Directions and Applications
Development of Advanced Synthetic Methodologies for Enantiopure Access
The efficient and stereoselective synthesis of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is paramount for its exploration and application. While classical resolution methods can be employed, the development of advanced asymmetric synthetic strategies is crucial for accessing this and related chiral amino alcohols in high enantiopurity and yield.
Future research in this area should focus on several key approaches:
Catalytic Asymmetric Hydrogenation: The ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has emerged as a powerful tool for the synthesis of chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. hkbu.edu.hknih.gov This method could be adapted for the synthesis of the target compound, starting from an appropriate α-ketoamine precursor. Similarly, iridium-catalyzed asymmetric hydrogenation of α-amino ketones using chiral spiro iridium catalysts has shown remarkable efficiency, achieving up to 99.9% ee and high turnover numbers, presenting another viable route. researchgate.net
Chiral Auxiliaries: The use of chiral auxiliaries derived from natural products like amino acids, carbohydrates, and terpenes is a well-established strategy for controlling stereochemistry. researchgate.net Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine are examples of auxiliaries that could be temporarily attached to a precursor molecule to direct the stereoselective introduction of the amino and hydroxyl groups. capes.gov.br Sulfur-based chiral auxiliaries have also demonstrated superior performance in many asymmetric transformations. nih.gov
Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. nih.gov Imine reductases (IREDs) have been successfully used for the asymmetric reductive amination of α-hydroxymethyl ketones to produce chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess (91–99% ee). nih.gov This enzymatic approach could be tailored for the synthesis of this compound.
Divergent Synthesis Strategies: Lewis acid catalyst-steered divergent synthesis offers a flexible approach to generate either functionalized vicinal amino alcohols or polysubstituted pyrroles from the same tertiary enamide starting materials by simply changing the catalyst. nih.gov Such strategies could be explored to create a library of derivatives based on the target scaffold.
Rational Design of Highly Potent and Selective Analogs based on SAR Insights
The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds with a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.comnih.gov The structure-activity relationship (SAR) of pyrrole derivatives is a critical area of investigation to optimize their therapeutic potential.
For this compound, future SAR studies should systematically explore the impact of modifications at various positions:
Pyrrole Ring Substitution: The substitution pattern on the pyrrole ring can significantly influence biological activity. For instance, in a series of pyrrolo[3,2-d]pyrimidine derivatives acting as neuropeptide Y5 receptor antagonists, modifications to the pyrrole core were crucial for potency. nih.gov Attaching electron-withdrawing groups to the pyrrole ring has been shown to improve the anti-tuberculosis activity of pyrrole-2-carboxamides. nih.gov
Amino and Hydroxyl Group Modifications: The primary amine and alcohol functionalities are key handles for derivatization. For example, in a series of pyrrolidine (B122466) pentamine inhibitors, modifications at the positions bearing hydroxymethyl and phenyl groups had varied effects on their inhibitory properties. nih.gov The β-amino alcohol moiety itself is a known pharmacophore present in many biologically active compounds. nih.gov
Stereochemistry: The stereochemistry at the chiral center is often critical for biological activity. Maintaining the (S)-configuration or exploring the (R)-enantiomer could lead to significant differences in potency and selectivity, as is common for many chiral drugs.
A systematic approach to SAR, generating a library of analogs with diverse substitutions, will be essential to identify compounds with enhanced potency and selectivity for specific biological targets.
Integration of Experimental and Computational Approaches for Deeper Mechanistic Insight into Biological Action
To fully understand the therapeutic potential of this compound and its analogs, a combination of experimental and computational methods is indispensable. This integrated approach can provide deep mechanistic insights into their biological actions.
Molecular Docking: Computational docking can predict the binding conformations and affinities of small molecules to macromolecular targets. acs.orgresearchgate.net For instance, molecular docking of pyrrolo[2,3-b]pyrrole (B13429425) derivatives has been used to study their interaction with target enzymes. researchgate.net This technique can be employed to screen virtual libraries of analogs against various biological targets, such as kinases, to identify promising candidates for synthesis and experimental validation.
Mechanistic Studies of Chiral Recognition: Understanding how chiral molecules are recognized by biological receptors is fundamental. uwindsor.ca Techniques like NMR spectroscopy and molecular dynamics simulations can elucidate the intermolecular forces, such as hydrogen bonding and π-stacking, that govern the diastereomeric interactions between a chiral ligand and its receptor. researchgate.net These studies can explain why one enantiomer is more active than the other and guide the design of more selective compounds.
Combined Experimental and Theoretical Studies: A synergistic approach combining experimental assays with theoretical calculations can provide a comprehensive understanding of a compound's mechanism of action. For example, a study on sulfolane-based amino alcohols used a combination of NMR, X-ray diffraction, and quantum chemical calculations to elucidate the reaction mechanism and stereochemistry. Similarly, experimental and theoretical methodologies were used to investigate the efficacy of a pyrazole (B372694) derivative as a corrosion inhibitor. researchgate.net
By integrating these approaches, researchers can build robust models that correlate the structure of this compound analogs with their biological activity, paving the way for the rational design of new therapeutic agents.
Exploration of Diverse Applications as Chiral Auxiliaries, Ligands, and Medicinal Chemistry Scaffolds
The unique structural features of this compound make it a versatile building block for a wide range of applications beyond its direct biological activity.
Chiral Auxiliaries: Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.net The chiral 1,2-amino alcohol motif is a common feature in many successful chiral auxiliaries. The title compound could be developed into a novel chiral auxiliary for asymmetric reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions.
Chiral Ligands in Asymmetric Catalysis: Chiral ligands are essential for enantioselective metal-catalyzed reactions. Pyrrole-containing structures and chiral amino alcohols have been successfully used in a variety of chiral ligands. hkbu.edu.hkcapes.gov.br For example, chiral pyridine-containing ligands have been extensively studied in asymmetric catalysis. hkbu.edu.hk The nitrogen atom of the pyrrole ring and the amino and hydroxyl groups of this compound can coordinate to metal centers, creating a chiral environment that can induce high enantioselectivity in catalytic transformations.
Medicinal Chemistry Scaffolds: The pyrrole ring is a well-established scaffold in drug discovery. nih.govmdpi.comnih.govnih.gov The pyrrolo[2,3-d]pyrimidine scaffold, for instance, is present in many clinical drugs. nih.gov The title compound can serve as a starting point for the synthesis of more complex molecules through "scaffold hopping," a strategy used to generate new analogs with improved properties. nih.gov Its inherent chirality and multiple functional groups allow for the creation of diverse libraries of compounds for screening against various diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol, and how are reaction conditions optimized?
- Answer: Synthesis typically involves multi-step reactions, such as condensation of pyrrole derivatives with amino alcohols. A general protocol includes refluxing with oxidizing agents (e.g., chloranil in xylene for 25–30 hours), followed by purification via recrystallization (methanol) . Optimization focuses on reaction time, temperature, and stoichiometry. Chiral catalysts or chiral pool strategies can enhance enantioselectivity, as demonstrated in analogous amino alcohol syntheses .
Q. How is enantiomeric purity validated for this compound?
- Answer: Chiral HPLC with polysaccharide-based columns (e.g., hexane/isopropanol mobile phase) resolves enantiomers. X-ray crystallography using SHELX software provides definitive stereochemical assignment by refining hydrogen-bonding networks and torsional angles . Polarimetry corroborates results by comparing specific rotation values to literature standards .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer:
- NMR: - and -NMR identify proton environments (e.g., amino, hydroxyl, pyrrole protons) and carbon backbone .
- FT-IR: Confirms functional groups (N-H stretch: 3300–3500 cm; O-H: 3200–3600 cm) .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 167.1) .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its enzyme interactions?
- Answer:
- Binding Studies: Surface plasmon resonance (SPR) quantifies real-time binding kinetics (e.g., ) .
- Enzymatic Assays: Fluorescence-based assays (e.g., tryptophan quenching) measure inhibition constants () .
- Computational Modeling: Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis of active-site residues .
Q. How should contradictions in reported biological activity data be addressed?
- Answer: Discrepancies may stem from purity (>98% by HPLC), assay conditions (pH, temperature), or cell models. Resolve by:
- Replicating studies with standardized protocols .
- Cross-validating with orthogonal assays (e.g., enzyme vs. cell viability) .
- Analyzing solvent effects (e.g., DMSO tolerance limits) .
Q. What computational methods predict the compound’s conformational stability in solution?
- Answer:
- DFT Calculations: B3LYP/6-311+G(d,p) level identifies low-energy conformers and hydrogen-bonding patterns .
- Molecular Dynamics (MD): Simulations in explicit solvent (e.g., water, 100 ns trajectories) model backbone flexibility .
- NMR Validation: NOE correlations confirm computational predictions .
Q. What crystallographic best practices ensure accurate structural determination?
- Answer:
- Crystallization: Slow evaporation from methanol/water yields diffraction-quality crystals .
- Data Collection: Mo-Kα radiation (λ = 0.71073 Å) at 100K minimizes thermal motion .
- Refinement: SHELXL refines anisotropic displacement parameters; hydrogen bonds (N-H···O) are constrained . Final R1 < 0.05 ensures reliability .
Methodological Considerations
- Experimental Design: For biological studies, include positive/negative controls (e.g., known enzyme inhibitors) and dose-response curves (IC) .
- Data Analysis: Use software like Olex2 for crystallography and GraphPad Prism for statistical validation of biological data .
- Safety Protocols: Handle under inert atmosphere (N) due to air-sensitive functional groups; store at -20°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
